N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide
Description
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoroethoxy group, a methylphenyl group, and a methanesulfonamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO4S/c1-11-5-6-12(8-14(11)22-9-15(16)17)18-23(19,20)10-13-4-2-3-7-21-13/h5-6,8,13,15,18H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCMJZACPNSCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2CCCCO2)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, including the introduction of the difluoroethoxy group and the formation of the methanesulfonamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Difluoroethoxy Group: This step often involves the reaction of a suitable precursor with a difluoroethoxy reagent under controlled conditions.
Formation of Methanesulfonamide Moiety: This can be achieved through the reaction of an appropriate amine with methanesulfonyl chloride in the presence of a base.
Coupling Reactions: The final step typically involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(oxan-2-yl)methanesulfonamide can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: Known for its use in organic synthesis and biological studies.
3-(Trifluoromethyl)benzylamine: Utilized in various chemical reactions and as a precursor for more complex molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
